N-Benzyl-3-(5-methoxyindol-3-yl)succinimide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-3-(5-methoxyindol-3-yl)succinimide typically involves the reaction of 5-methoxyindole with succinic anhydride in the presence of a suitable catalyst, followed by benzylation . The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-3-(5-methoxyindol-3-yl)succinimide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
N-Benzyl-3-(5-methoxyindol-3-yl)succinimide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-Benzyl-3-(5-methoxyindol-3-yl)succinimide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-Benzyl-3-(5-methoxyindol-3-yl)succinimide include:
Uniqueness
This compound is unique due to its specific structural features, such as the presence of both the indole and succinimide moieties . These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H18N2O3 |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
1-benzyl-3-(5-methoxy-1H-indol-3-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H18N2O3/c1-25-14-7-8-18-15(9-14)17(11-21-18)16-10-19(23)22(20(16)24)12-13-5-3-2-4-6-13/h2-9,11,16,21H,10,12H2,1H3 |
InChI Key |
DFHMLSFPSZMFND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2C3CC(=O)N(C3=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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